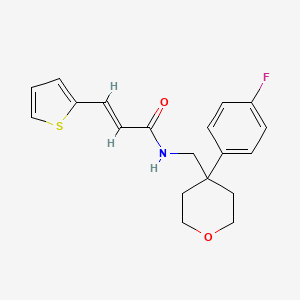

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2S/c20-16-5-3-15(4-6-16)19(9-11-23-12-10-19)14-21-18(22)8-7-17-2-1-13-24-17/h1-8,13H,9-12,14H2,(H,21,22)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPPUEGWLXNZDD-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C=CC2=CC=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1(CNC(=O)/C=C/C2=CC=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzene derivative and a suitable leaving group.

Formation of the Acrylamide Moiety: The acrylamide group is formed through the reaction of an acrylate ester with an amine, followed by dehydration to form the double bond.

Coupling of the Thiophene Group: The thiophene moiety is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the acrylamide double bond, converting it to a saturated amide.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated amides.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the fluorophenyl group and the acrylamide moiety suggests it might exhibit biological activity, such as anti-inflammatory or anticancer properties.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the acrylamide moiety might participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive acrylamide derivatives. Below is a detailed comparison based on substituents, synthesis routes, and reported activities:

Structural Analogues

Physicochemical Data Comparison

Biological Activity

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, identified by its CAS number 1331414-03-9, is a compound of interest in medicinal chemistry. Its unique structure, featuring a tetrahydro-pyran moiety and a thiophene ring, suggests potential biological activities that warrant detailed investigation. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 345.4 g/mol. It contains functional groups that may interact with various biological targets, thus influencing its pharmacodynamics and pharmacokinetics.

| Property | Value |

|---|---|

| CAS Number | 1331414-03-9 |

| Molecular Formula | C₁₉H₂₀FNO₂S |

| Molecular Weight | 345.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound may be attributed to its interaction with various molecular targets, particularly in cancer biology and neuropharmacology. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell proliferation.

- Kinase Inhibition : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to reduced tumor growth in cancer models.

- G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that compounds with similar structures can modulate GPCR activity, which plays a significant role in cellular signaling pathways.

Biological Activity Studies

A series of studies have been conducted to evaluate the biological effects of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- Breast Cancer Cells : Significant inhibition of cell proliferation was observed in MCF7 cells.

- Lung Cancer Cells : The compound showed promising results against A549 lung cancer cells with IC50 values indicating effective dose-response relationships.

In Vivo Studies

Animal models have also been utilized to assess the efficacy and safety profile of this compound:

- Tumor Xenograft Models : In xenograft models, administration of the compound resulted in reduced tumor size compared to control groups, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Preliminary findings indicate that the compound may possess neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Studies

Several case studies highlight the therapeutic potential and mechanisms of action for this compound:

- Case Study 1 : A study involving breast cancer patients treated with a related compound showed a significant decrease in tumor markers post-treatment, indicating potential for clinical application.

- Case Study 2 : Research on neurodegenerative diseases suggests that compounds with similar structures can improve cognitive function in animal models, warranting further exploration into this compound's effects on neuroprotection.

Q & A

Q. What are the key strategies for synthesizing (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling the acrylamide moiety with the tetrahydropyran-containing amine intermediate under peptide coupling agents (e.g., EDCI/HOBt) .

- Functional group introduction : Fluorophenyl and thiophenyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts or base-mediated conditions .

- Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Key Optimization Parameters :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temp. | 0–80°C | Higher temps accelerate coupling but may degrade sensitive groups |

| Catalyst Loading | 5–10 mol% Pd(PPh₃)₄ | Excess catalyst increases side reactions |

| Solvent | DMF, THF, or DCM | Polarity affects reaction kinetics |

Q. How is the molecular structure of this compound validated?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Confirm regiochemistry of the acrylamide (E/Z configuration) and substituent positions .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography : Resolves stereochemistry of the tetrahydropyran ring and confirms spatial arrangement of fluorophenyl/thiophenyl groups .

Q. What are the primary chemical reactions involving this acrylamide derivative?

- Michael Additions : The α,β-unsaturated acrylamide acts as an electrophile, reacting with nucleophiles (e.g., thiols, amines) in basic conditions .

- Hydrolysis : Susceptible to acid/base-mediated cleavage of the amide bond, requiring pH control during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield in the final coupling step?

- Catalyst Screening : Test alternatives to EDCI/HOBt (e.g., DCC, PyBOP) to improve activation efficiency .

- Solvent Polarity : Lower-polarity solvents (e.g., DCM) may reduce side reactions compared to DMF .

- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time dynamically .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

- DFT Calculations : Model HOMO/LUMO distributions to identify reactive sites (e.g., acrylamide β-carbon) and predict regioselectivity in Michael additions .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .

Q. How to address contradictions in biological activity data across similar acrylamide derivatives?

- Meta-Analysis : Compare datasets from analogues (e.g., pyrimidine- or thiazole-containing acrylamides) to identify structural determinants of activity .

- Dose-Response Profiling : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .

Q. What strategies validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) to identify degradation pathways .

- LC-MS/MS Analysis : Detect and quantify degradation products (e.g., hydrolyzed acrylamide or oxidized thiophene) .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.